1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide
Description
The compound 1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide is a structurally intricate molecule characterized by:
- A trifluoromethanesulfonamide group (CF₃SO₂N–), known for its electron-withdrawing properties and metabolic stability in pharmaceuticals and agrochemicals .
- A phosphapentacyclic core (13λ5-phosphapentacyclo[...]), which incorporates a phosphorus atom within a polycyclic framework.
- Bis(4-phenylphenyl) substituents at positions 10 and 16, contributing steric bulk and aromatic π-π interactions.
- 12,14-dioxa (ether) linkages, which enhance solubility and influence conformational flexibility.
Properties
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H39F3NO5PS/c46-45(47,48)56(51,52)49-55(50)53-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)54-55)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-6,11-14,19-28,35,37H,7-10,15-18H2,(H,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIBBZYFKNXDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C=C(C3=C2C4=C5CCCCC5=CC(=C4OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H39F3NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The biphenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can introduce various functional groups onto the biphenyl rings .
Scientific Research Applications
N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism by which N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve complex biochemical processes .
Comparison with Similar Compounds
Perfluidone (1,1,1-Trifluoro-N-(4-Phenylsulfonyl-o-Tolyl)Methanesulfonamide)
- Structure : Shares the trifluoromethanesulfonamide group but lacks the phosphapentacyclic core, instead featuring a simpler aromatic sulfonyl backbone .
- Application : Used as a herbicide, contrasting with the target compound’s undetermined bioactivity.
Physicochemical Properties :
EtFOSA (N-Ethyl Perfluorooctane Sulfonamide)
- Structure : Features a perfluorinated alkyl chain instead of aromatic/heterocyclic groups .
- Application : Industrial surfactant, highlighting the role of fluorinated sulfonamides in diverse sectors.
- Key Difference : The target compound’s aromatic and heterocyclic architecture may reduce environmental persistence compared to perfluorinated alkyl chains in EtFOSA .
Phosphorus-Containing Heterocycles
Macrobicyclic Dilactam (21-(4-Methylphenylsulfonyl)-4,7,13,16-Tetraoxa-1,10,21-Triazabicyclo[8.8.5]Tricosane-19,23-Dione)
- Structure : Shares a complex polycyclic framework and sulfonyl group but replaces phosphorus with nitrogen/oxygen heteroatoms .
- Conformational Analysis : The macrobicyclic dilactam’s stability is attributed to intramolecular hydrogen bonding, whereas the target compound’s phosphapentacyclic core may rely on steric and electronic effects .
Polycyclic Aromatic Systems
Rapamycin Analogs ()
- Structural Insight : NMR comparisons of rapamycin derivatives (e.g., compounds 1 and 7) reveal that substituent-induced chemical shift changes in specific regions (e.g., positions 29–44) can pinpoint structural modifications .
- Methodological Relevance : Similar NMR profiling (e.g., chemical shift analysis of regions near the phosphorus or bis(4-phenylphenyl) groups) could elucidate the target compound’s conformational dynamics .
Analytical and Computational Approaches for Comparison
- Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve complex structures, including phosphorus-containing systems, by analyzing X-ray diffraction data .
- LC/MS and NMR: As applied to marine actinomycete metabolites (), these techniques could identify minor structural variations in sulfonamide derivatives .
Biological Activity
1,1,1-Trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 831.145615 g/mol. The structure includes a trifluoromethyl group and a phosphapentacyclic framework that enhances its reactivity and potential biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C41H25F3N2O5PS |
| Molecular Weight | 831.145615 g/mol |
| Key Functional Groups | Trifluoromethyl, Phosphorus |
Biological Activity
Research into the biological activity of 1,1,1-trifluoro-N-[...] has revealed several potential areas of interest:
Anticancer Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. The presence of multiple phenyl groups may enhance the interaction with biological targets such as DNA or specific enzymes involved in cancer progression.
Enzyme Inhibition
The unique phosphapentacyclic structure may allow for the inhibition of specific enzymes that are crucial in metabolic pathways. Further studies are required to elucidate the exact mechanisms by which this compound interacts with target enzymes.
Antimicrobial Properties
Compounds containing trifluoromethyl groups have been documented to possess antimicrobial properties. The biological activity against various bacterial strains warrants further investigation to determine the efficacy of this compound as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study conducted on structurally similar compounds demonstrated a significant reduction in tumor growth in vitro and in vivo models. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Study 2: Enzyme Interaction
Research indicated that compounds with similar phosphapentacyclic structures could inhibit key metabolic enzymes involved in cancer metabolism. Detailed kinetic studies are necessary to confirm these findings for 1,1,1-trifluoro-N-[...] specifically.
Research Findings
Recent findings suggest that the biological activity of 1,1,1-trifluoro-N-[...] can be influenced by:
- Molecular Structure : The arrangement of phenyl groups and the trifluoromethyl moiety play critical roles in determining biological interactions.
- Functional Groups : The presence of sulfonamide groups may enhance solubility and bioavailability.
Further exploration into these aspects is critical for understanding the full range of biological activities associated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
